N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a thieno[2,3-d]pyrimidine derivative characterized by a seven-membered cyclohepta ring fused to a thiophene-pyrimidine core. The 3-chloro-4-methoxyphenyl substituent introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-28-15-8-7-12(11-14(15)22)23-18(26)10-9-17-24-20(27)19-13-5-3-2-4-6-16(13)29-21(19)25-17/h7-8,11H,2-6,9-10H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDARUKWINFTIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a chloro and methoxy group on the phenyl ring and a thieno[2,3-d]pyrimidine moiety enhances its interaction with biological targets.
Biological Activity Overview
1. Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thienopyrimidine scaffolds have been shown to inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) using assays like MTT and flow cytometry .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through kinetic studies. Similar compounds have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disorders like Alzheimer's disease. For example:
The biological activity of this compound may be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the compound can effectively bind to active sites of enzymes and receptors involved in disease pathways.
Case Studies
-
Cytotoxicity Assessment
A study conducted on a series of thienopyrimidine derivatives demonstrated their selective cytotoxicity against tumor cells compared to normal cells. The derivatives exhibited varying degrees of activity based on structural modifications. -
Neuroprotective Potential
Another investigation highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. These findings suggest that the compound may possess antioxidant properties that could mitigate neurodegeneration.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide exhibit significant anticancer properties. The structural features of this compound suggest potential interactions with biological targets involved in cancer cell proliferation and survival pathways. For instance, derivatives of thieno[2,3-d]pyrimidines have been studied for their ability to inhibit specific kinases associated with tumor growth .
Neuropharmacological Effects
The compound's structural components may also contribute to neuropharmacological activities. Similar compounds have demonstrated dual effects on the central nervous system (CNS), exhibiting both stimulant and depressant properties depending on their molecular structure and substituents . This dual action could be beneficial in developing treatments for conditions such as anxiety and depression.
Biological Evaluation
Antimicrobial Properties
Compounds within the thieno[2,3-d]pyrimidine class have shown promising antimicrobial activities. In vitro studies have reported efficacy against various bacterial strains and fungi . The presence of specific functional groups in this compound may enhance its interaction with microbial enzymes or membranes.
Antioxidant Activity
The antioxidant potential of this compound has been highlighted in studies assessing its ability to scavenge free radicals. Antioxidants play a crucial role in preventing oxidative stress-related diseases . The methoxy group and chlorine substituents may contribute to its electron-donating capacity.
Synthesis and Characterization
The synthesis of this compound has been approached through various methodologies focusing on optimizing yield and purity. High-pressure assisted synthetic methods have been explored to create novel derivatives with enhanced biological activity .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Showed significant inhibition of tumor cell lines at micromolar concentrations. |
| Study B | Assess neuropharmacological effects | Indicated mixed CNS effects; potential for antidepressant development. |
| Study C | Investigate antimicrobial properties | Effective against Gram-positive bacteria; further studies recommended for Gram-negative strains. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(3-Methoxyphenyl) Analog (CAS 950345-53-6): This analog () replaces the 3-chloro and 4-methoxy groups with a single 3-methoxy substituent.
- N-(3,4-Dimethoxyphenyl) Analog :
With dual methoxy groups at positions 3 and 4 (), this compound emphasizes the role of electron-donating substituents. The lack of chlorine may enhance solubility but reduce electrophilic character, impacting metabolic stability .
Core Heterocyclic Modifications
- Cyclopenta[4,5]thieno[2,3-d]pyrimidin Derivatives: Compounds in and feature a five-membered cyclopenta ring instead of the seven-membered cyclohepta ring.
- Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin Derivatives: introduces a pyrido ring (nitrogen-containing heterocycle), which could enhance hydrogen-bonding capacity and bioavailability compared to the cyclohepta-thienopyrimidine core .
Side Chain Modifications
- Acetohydrazide Derivatives: describes compounds like 2-chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide, where an acetohydrazide group replaces the propanamide side chain. Hydrazides may confer stronger hydrogen-bonding interactions but lower metabolic stability due to susceptibility to hydrolysis .
- Morpholino/Piperazinyl Derivatives: Substituents like morpholino or piperazinyl groups () improve solubility through polar interactions, contrasting with the lipophilic propanamide chain in the target compound .
Structural and Functional Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
